molecular formula C27H32O8 B1207769 Bisphenol a diglycidyl ether diacrylate CAS No. 4687-94-9

Bisphenol a diglycidyl ether diacrylate

Cat. No. B1207769
CAS RN: 4687-94-9
M. Wt: 484.5 g/mol
InChI Key: VZTQQYMRXDUHDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

BADGE and its derivatives, such as diglycidyl ether of bisphenol A acrylate (DAC) and methacrylate (DMAC), are synthesized through reactions involving epoxy precursors like diglycidyl ether of bisphenol A (DGEBA) with acrylic and methacrylic acids. The synthesis process includes characterizing the resulting resins through various analytical techniques to determine their structure and properties, highlighting the intricate relationship between chemical structure and material performance (Ahmad et al., 2005).

Molecular Structure Analysis

The molecular structure of BADGE and its derivatives is central to understanding their chemical behavior and applications. Techniques such as Fourier transform infrared spectroscopy, 1H-NMR, and 13C-NMR spectroscopy are employed to elucidate the structure of these compounds. This structural analysis is crucial for tailoring materials with specific properties for targeted applications (Ahmad et al., 2005).

Chemical Reactions and Properties

BADGE undergoes various chemical reactions, including reactions with food components such as amino acids, sugars, peptides, and proteins, leading to the formation of new compounds. This reactivity is significant in the context of food safety, where the migration of BADGE from can coatings into foodstuffs is a concern. The interactions of BADGE with food ingredients underscore the importance of understanding its chemical properties in relation to human health and safety (Coulier et al., 2010).

Physical Properties Analysis

The physical properties of BADGE-derived materials, such as coatings, are analyzed through techniques like thermogravimetric analysis and differential scanning calorimetry. These studies reveal the materials' thermal stability and glass-transition temperatures, essential for their performance in applications requiring resistance to heat and mechanical stress (Ahmad et al., 2005).

Chemical Properties Analysis

Understanding the chemical properties of BADGE, including its reactivity and the nature of its reaction products, is vital for assessing its safety in food-contact applications and its suitability for various industrial uses. The formation of reaction products through interactions with food components and the potential for these compounds to migrate into food highlight the need for comprehensive safety evaluations and regulations governing the use of BADGE in food packaging (Coulier et al., 2010).

Scientific Research Applications

1. Food Packaging and Safety

BADGE is used in the manufacture of can coatings for food-contact applications. It has been found that BADGE levels decay in foodstuffs, such as tuna and apple puree, due to reactions with food ingredients. Analytical approaches have been applied to study these reactions, indicating BADGE's interaction with amino acids and sugars in food. This research highlights BADGE's role and behavior in food packaging safety (Coulier et al., 2010).

2. Polymer Science and Epoxy Resin Curing

BADGE is effectively used in epoxy resin curing processes. It can be thermally cured using hardeners like phthalic acid anhydride, exhibiting high cross-linking and thermal stability in the resulting thermosets. This application is significant for producing durable materials with potential for various industrial applications (Naumann et al., 2014).

3. Analytical Methodologies and Stability Studies

Research has been conducted to improve the analytical methodologies for determining the stability of BADGE and its derivatives. This is crucial for quality control and ensuring the accuracy of studies involving these compounds. The stability of BADGE under controlled conditions has been extensively studied, which is essential for understanding its behavior in various environments (Szczepańska et al., 2019).

4. Environmental and Health Impact Studies

Studies on the occurrence and accumulation of BADGE and its derivatives in human blood and adipose fat have been conducted. These studies are vital for understanding the environmental and health impacts of BADGE, particularly its migration pathways and potential health risks (Wang et al., 2015).

5. Advanced Material Synthesis

BADGE is involved in the synthesis of advanced materials, such as the fabrication of thermosets with high glass transition temperatures, low thermal expansion, and excellent flame retardancy. These materials have potential applications in various fields, including construction and electronics (Lin et al., 2010).

properties

IUPAC Name

[2-hydroxy-3-[4-[2-[4-(2-hydroxy-3-prop-2-enoyloxypropoxy)phenyl]propan-2-yl]phenoxy]propyl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O8/c1-5-25(30)34-17-21(28)15-32-23-11-7-19(8-12-23)27(3,4)20-9-13-24(14-10-20)33-16-22(29)18-35-26(31)6-2/h5-14,21-22,28-29H,1-2,15-18H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTQQYMRXDUHDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC(COC(=O)C=C)O)C2=CC=C(C=C2)OCC(COC(=O)C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33041-41-7
Record name 2-Propenoic acid, 1,1′-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]] ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33041-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40863439
Record name 2,2-Bis[4-(3-acryloyloxy-2-hydroxypropoxy)phenyl]propane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisphenol a diglycidyl ether diacrylate

CAS RN

4687-94-9, 57417-94-4
Record name Bisphenol A diglycidyl ether diacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4687-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisphenol A epoxy resin diacrylate ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004687949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diacrylic acid, diester with 3,3'-(isopropylidene)bis(p-phenyleneoxy)di(propane-1,2-diol)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Bis[4-(3-acryloyloxy-2-hydroxypropoxy)phenyl]propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)] diacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.858
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Diacrylic acid, diester with 3,3'-(isopropylidene)bis(p-phenyleneoxy)]di(propane-1,2-diol)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.193
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BISPHENOL A DIGLYCIDYL ETHER DIACRYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
134
Citations
QT Pham, JM Hsu, JP Pan, TH Wang, CS Chern - Thermochimica acta, 2013 - Elsevier
… Non-isothermal degradation kinetics of cured polymer samples of barbituric acid (BTA)/bisphenol A diglycidyl ether diacrylate (EA) and benzoyl peroxide (BPO)/EA was investigated. …
Number of citations: 11 www.sciencedirect.com
V Kumar, YK Bhardwaj, S Sabharwal - Progress in organic coatings, 2006 - Elsevier
… In the present work, we have investigated the EB curing behaviour and end use performance properties of bisphenol A diglycidyl ether diacrylate (BDGDA) coating containing varying …
Number of citations: 49 www.sciencedirect.com
V Kumar, YK Bhardwaj, NK Goel, S Francis… - Surface and coatings …, 2008 - Elsevier
… Electron beam (EB) was used to cure coatings of Bisphenol A diglycidyl ether diacrylate (BDGDA) containing varying proportions of aliphatic urethane diacrylate (AUA). The cured …
Number of citations: 39 www.sciencedirect.com
V Kumar, N Misra, J Paul, YK Bhardwaj, NK Goel… - Progress in Organic …, 2013 - Elsevier
… presents the fabrication of organic/inorganic nanocomposite coatings via a solvent free, environment benign-electron beam curing process using Bisphenol A diglycidyl ether diacrylate (…
Number of citations: 34 www.sciencedirect.com
QT Pham, JM Hsu, JP Pan, TH Wang, CS Chern - Thermochimica Acta, 2013 - Elsevier
… Bisphenol A diglycidyl ether diacrylate (EA) is widely used in industrial applications such as coatings, adhesives, composite materials, etc. Cured EA-based polymers exhibit excellent …
Number of citations: 14 www.sciencedirect.com
L Varshney - 2006 - osti.gov
… aim of the present work was to develop hybrid organic/inorganic nanocomposites clear coatings by electron beam curing of coating formulation (Bisphenol A diglycidyl ether diacrylate …
Number of citations: 2 www.osti.gov
V Kumar, YK Bhardwaj, S Sabharwal, PC Saroj… - 2005 - osti.gov
… Electron beam curing of Bisphenol A diglycidyl ether diacrylate resin (BDGDA) mixed with varying amount of 1, 6-Hexanediol diacrylate monomer (HDDA) was carried using low energy …
Number of citations: 0 www.osti.gov
K Virendra, YK Bhardwaj, S Sabharwal… - Proceedings of DAE …, 2005 - inis.iaea.org
… [en] Electron beam curing of Bisphenol A diglycidyl ether diacrylate resin (BDGDA) mixed with varying amount of 1, 6-Hexanediol diacrylate monomer (HDDA) was carried using low …
Number of citations: 0 inis.iaea.org
D Kim, HJ Park, KY Lee - Macromolecular Research, 2015 - Springer
… Abstract: Two kinds of epoxy acrylates, aromatic BAGEDA (bisphenol A diglycidyl ether diacrylate) and aliphatic BDGEDA (1,4-butanediol diglycidyl ether diacrylate), were prepared …
Number of citations: 13 link.springer.com
B Huang, B Huang, G Du, W Chen - Journal of Wuhan University of …, 2008 - Springer
… In UV-curable coatings, bisphenol A diglycidyl ether diacrylate (BPGEA) is generally used as prepolymer[4-7]. However, BPGEA possesses some rigid phenyl rings in its molecular …
Number of citations: 5 link.springer.com

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